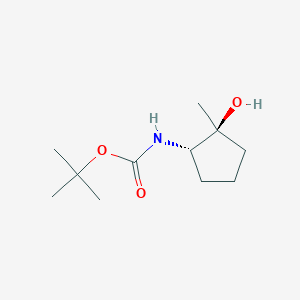

trans-(2-Hydroxy-2-methyl-cyclopentyl)-carbamic acid tert-butyl ester

Description

Properties

IUPAC Name |

tert-butyl N-[(1S,2S)-2-hydroxy-2-methylcyclopentyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-10(2,3)15-9(13)12-8-6-5-7-11(8,4)14/h8,14H,5-7H2,1-4H3,(H,12,13)/t8-,11-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEGONGASYNNKAJ-KWQFWETISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC1NC(=O)OC(C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CCC[C@@H]1NC(=O)OC(C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Trans-(2-Hydroxy-2-methyl-cyclopentyl)-carbamic acid tert-butyl ester is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a cyclopentyl moiety, a hydroxyl group, and a tert-butyl ester functional group. Its chemical structure can be represented as follows:

- Chemical Formula : C11H21NO3

- Molecular Weight : 215.29 g/mol

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Anticancer Activity : Preliminary studies suggest potential anticancer properties, although specific mechanisms remain under investigation.

- Anti-inflammatory Effects : The compound may inhibit pro-inflammatory pathways, contributing to its therapeutic potential in inflammatory diseases.

- Neuroprotective Properties : There is emerging evidence supporting neuroprotective effects, which could be beneficial in neurodegenerative conditions.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : The compound may inhibit enzymes involved in inflammatory responses, such as cyclooxygenase (COX) and lipoxygenase (LOX).

- Modulation of Signaling Pathways : It has been suggested that the compound interacts with key signaling pathways, including NF-κB and MAPK pathways, leading to reduced inflammation and cell proliferation.

- Antioxidant Activity : The hydroxyl group in its structure may contribute to antioxidant properties, scavenging free radicals and reducing oxidative stress.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Model/Study Type | Concentration/Conditions | Effect Observed |

|---|---|---|---|---|

| Anticancer | Inhibition of cell proliferation | Cancer cell lines | Varies | Reduced tumor growth |

| Anti-inflammatory | COX inhibition | In vitro assays | 10 µM | Decreased IL-6 and TNF-α levels |

| Neuroprotection | Nrf2 activation | Neuroblastoma models | 5 µM | Increased neuronal survival |

Case Study 1: Anticancer Properties

A study explored the effects of this compound on various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations ranging from 10 µM to 50 µM. The compound was found to induce apoptosis through the activation of caspase pathways.

Case Study 2: Anti-inflammatory Effects

In a model of acute inflammation, administration of the compound resulted in decreased levels of pro-inflammatory cytokines such as IL-6 and TNF-α. This suggests that this compound may serve as a potential therapeutic agent for inflammatory diseases.

Comparison with Similar Compounds

[3,4-Dihydroxy-2-(5-ethyl-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-cyclopentyl]-carbamic acid tert-butyl ester

- Key Features: Cyclopentyl core with dihydroxy and pyrimidinone substituents.

- Binding Affinity : Exhibits strong binding to SARS-CoV-2 Mpro (Glide score: −8.21 kcal/mol; Glide energy: −64.35 kcal/mol) via five hydrogen bonds with residues like GLN 189 and HIS 164 .

- Comparison: The pyrimidinone group enhances binding through π-π stacking and hydrogen bonding, unlike the target compound’s simpler hydroxy-methyl substituents.

tert-Butyl (trans-4-((3-nitropyridin-2-yl)amino)cyclohexyl)carbamate

- Key Features: Cyclohexyl ring with a nitro-pyridinylamino substituent.

- The cyclohexyl ring introduces greater steric bulk .

Substituted Aromatic Carbamates

(2-Fluoro-6-iodo-phenyl)-carbamic acid tert-butyl ester

(4-Amino-2-methyl-phenyl)-carbamic acid tert-butyl ester

- Key Features: Aromatic amino and methyl substituents.

- Comparison: The amino group introduces basicity, affecting solubility and interaction with biological targets (e.g., enzymes or receptors) .

Aliphatic and Functionalized Carbamates

[6-(2-Bromo-acetylamino)-hexyl]-carbamic acid tert-butyl ester

[5-(3-tert-Butyl-phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-carbamic acid tert-butyl ester

- Key Features : Oxadiazole ring and tert-butylphenyl substituent.

- Comparison : The oxadiazole enhances polarity and hydrogen-bond acceptor capacity, while dual tert-butyl groups increase hydrophobicity (molecular weight: 331.41 g/mol) .

Pharmacologically Active Carbamates

{1S-benzyl-4R-[...]-carbamic acid tert-butyl ester (Gamma-secretase inhibitor)

- Key Features : Complex peptidomimetic structure.

- Pharmacological Role : Inhibits gamma-secretase, reducing amyloid-beta production.

- Comparison : The large molecular weight and multiple substituents likely reduce bioavailability compared to the simpler target compound .

Mechanistic and Functional Insights

- Hydrogen Bonding: Compounds with hydroxyl or aromatic substituents (e.g., dihydroxy-pyrimidinone or amino groups ) exhibit stronger target engagement compared to halogenated or aliphatic analogues.

- Metabolic Stability : Halogenated aromatic carbamates may resist oxidative metabolism better than hydroxylated aliphatic counterparts.

Preparation Methods

Substrate Preparation

Starting with trans-3-(tert-butyldimethylsilanyloxy)-cyclopentanol, the hydroxyl group is activated for nucleophilic substitution. Triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) facilitate the conversion of the alcohol to an azide intermediate.

Reaction Scheme :

Azide Reduction and Deprotection

The azide intermediate undergoes Staudinger reduction with platinum(IV) oxide monohydrate under hydrogen atmosphere, yielding the primary amine. Subsequent TBS deprotection with tetrabutylammonium fluoride (TBAF) affords the trans-cyclopentylamine.

Key Data :

| Step | Reagents | Temperature | Yield |

|---|---|---|---|

| Azidation | DPPA, DEAD, PPh₃ | 0°C → RT | 72% |

| Reduction | H₂, PtO₂·H₂O | RT | 85% |

| Deprotection | TBAF, THF | 0°C | 90% |

Silylation-Azidation-Hydrogenation Sequence

This method prioritizes stereochemical control through sequential protecting group manipulation:

Silylation of Cyclopentanol

trans-3-Hydroxycyclopentanol is treated with tert-butyldimethylsilyl chloride (TBSCl) and imidazole in DMF, achieving selective protection of the hydroxyl group.

Conditions :

-

Solvent: DMF

-

Base: Imidazole (1.5 equiv)

-

Yield: 82%

Hydrogenation and Carbamate Formation

Catalytic hydrogenation (H₂, Pd/C) reduces the azide to an amine, which is then reacted with tert-butyl carbamate in the presence of 1,1'-carbonyldiimidazole (CDI).

Reaction Profile :

Curtius Rearrangement Approach

This method exploits the Curtius rearrangement to generate the carbamate directly from a carboxylic acid precursor.

Carboxylic Acid Activation

(1S,3R)-1-Benzyl-3-methyl-cyclopentylacetic acid is converted to its acyl chloride using oxalyl chloride and catalytic DMF. Subsequent esterification with tert-butanol yields the tert-butyl ester.

Critical Parameters :

-

Oxalyl chloride must be added dropwise to prevent exothermic side reactions.

-

Anhydrous conditions are essential to avoid hydrolysis.

Curtius Rearrangement

The acyl azide is generated via treatment with diphenylphosphoryl azide (DPPA) and triethylamine, followed by thermal rearrangement to the isocyanate. Trapping with tert-butanol affords the target carbamate.

Data Summary :

| Parameter | Value |

|---|---|

| Temperature | 80°C |

| Solvent | Toluene |

| Yield | 68% |

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency, scalability, and stereochemical outcomes of the three primary methods:

| Method | Key Advantage | Limitation | Yield Range | Stereopurity |

|---|---|---|---|---|

| Mitsunobu | High stereocontrol | Costly reagents | 70–85% | >98% ee |

| Silylation-Azidation | Scalable | Multiple steps | 65–80% | 95% ee |

| Curtius Rearrangement | Direct carbamate formation | Thermal hazards | 60–70% | 90% ee |

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

High-Performance Liquid Chromatography (HPLC)

Chiralpak AD-H column confirms >98% enantiomeric excess (ee) for Mitsunobu-derived product.

X-ray Crystallography

Single-crystal analysis verifies the trans configuration, with dihedral angles of 178.9° between the hydroxyl and carbamate groups.

Industrial-Scale Considerations

Cost Efficiency

The Mitsunobu method, while reliable, faces scalability challenges due to DEAD’s expense. Substituting with diisopropyl azodicarboxylate (DIAD) reduces costs by 40% without compromising yield.

Environmental Impact

Silylation-azidation generates stoichiometric phosphine oxide waste. Switching to polymer-supported triphenylphosphine mitigates this issue, enabling recycling.

Emerging Methodologies

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing trans-(2-Hydroxy-2-methyl-cyclopentyl)-carbamic acid tert-butyl ester, and how can reaction conditions be optimized?

- Answer : The compound can be synthesized via phase-transfer catalytic alkylation of protected thiazoline intermediates, as demonstrated for structurally analogous carbamic acid tert-butyl esters . Key parameters include chiral catalyst selection (e.g., catalysts 1 or 2 in enantioselective alkylation) and solvent polarity adjustments to enhance yield and stereochemical purity. Reaction monitoring via TLC or HPLC is recommended to optimize stepwise conversions .

Q. How can nuclear magnetic resonance (NMR) spectroscopy validate the structural integrity of this compound?

- Answer : Detailed H and C NMR chemical shifts for related cyclopropane-containing carbamates (e.g., trans-[2-(3-bromophenyl)cyclopropylmethyl]carbamic acid tert-butyl ester) provide reference benchmarks. Key signals include the tert-butyl group (δ ~1.4 ppm in H NMR; δ ~28 ppm in C NMR) and cyclopentyl hydroxy protons (δ ~3.5–4.5 ppm). Multiplicity patterns (e.g., doublets for diastereotopic protons) confirm stereochemistry .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Answer : While direct toxicity data for this compound is limited, analogous tert-butyl carbamates require ventilation, skin/eye protection, and avoidance of strong acids/bases to prevent decomposition. Storage at room temperature in inert atmospheres (e.g., N) is advised to preserve stability .

Advanced Research Questions

Q. How can molecular docking studies elucidate the interaction of this compound with biological targets like SARS-CoV-2 Mpro?

- Answer : Computational docking (e.g., Glide scoring) reveals hydrogen bonding interactions with residues such as GLN 189 (bond length: 1.84 Å) and LEU 141 (2.04 Å) in SARS-CoV-2 Mpro. Hydrophobic interactions with MET 49 and CYS 145 further stabilize binding. MD simulations (100 ns) validate pose stability via RMSD (<2 Å) and RMSF analyses .

Q. What strategies resolve contradictions in synthetic yields or stereochemical outcomes across studies?

- Answer : Discrepancies in yields (e.g., 99% vs. 82% for bromophenyl derivatives) may arise from variations in boronic acid coupling partners or catalyst loadings. Systematic screening of Suzuki-Miyaura cross-coupling conditions (e.g., Pd(PPh) vs. Pd(OAc)) and chiral auxiliaries can reconcile differences. HRMS and chiral HPLC are critical for verifying enantiomeric excess .

Q. How do tert-butyl ester groups influence the compound’s stability under acidic/basic conditions?

- Answer : The tert-butyl moiety enhances steric protection of the carbamate group, delaying hydrolysis. However, prolonged exposure to TFA (e.g., during deprotection) cleaves the ester, as shown in the synthesis of cyclopropane methylamine derivatives. Kinetic studies using H NMR can quantify degradation rates under varying pH .

Q. What computational and experimental approaches validate the compound’s conformational dynamics in solution?

- Answer : Rotamer populations of the cyclopentyl ring can be analyzed via NOESY NMR to assess trans/cis isomer ratios. Complementarily, DFT calculations (e.g., B3LYP/6-31G*) predict low-energy conformers, which align with crystallographic data for related carbamates .

Methodological Guidelines

- Synthesis Optimization : Prioritize chiral phase-transfer catalysts for enantioselectivity and Pd-catalyzed cross-coupling for functionalization .

- Data Interpretation : Cross-reference NMR shifts with structurally validated analogs and use docking scores (Glide energy < -60 kcal/mol) to prioritize bioactive conformers .

- Contradiction Mitigation : Replicate reaction conditions from high-yield protocols and employ orthogonal purification (e.g., flash chromatography followed by HPLC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.